An In-depth Technical Guide to the Chemical Properties of cis,cis-Muconate
An In-depth Technical Guide to the Chemical Properties of cis,cis-Muconate
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis,cis-Muconate, a C6 dicarboxylic acid, is a key intermediate in the microbial degradation of aromatic compounds and a versatile platform chemical for the synthesis of polymers and pharmaceuticals. A thorough understanding of its chemical properties is paramount for its application in metabolic engineering, synthetic chemistry, and drug development. This technical guide provides a comprehensive overview of the chemical properties of cis,cis-muconate, including its structure, physicochemical characteristics, stability, and spectroscopic data. Detailed experimental protocols for the determination of key properties are also presented, alongside visualizations of its role in biochemical pathways.
Chemical Structure and Identification
cis,cis-Muconate is the conjugate base of cis,cis-muconic acid. The molecule possesses two carboxylic acid functionalities and two cis-configured carbon-carbon double bonds.
IUPAC Name: (2Z,4Z)-hexa-2,4-dienedioate Molecular Formula: C₆H₄O₄²⁻ InChI Key: TXXHDPDFNKHHGW-CCAGOZQPSA-L
Physicochemical Properties
The physicochemical properties of cis,cis-muconic acid are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and experimental conditions.
| Property | Value | Source |
| Molecular Weight | 142.11 g/mol | [1] |
| Melting Point | 194-195 °C | [2] |
| pKa₁ (predicted) | 3.87 | [3] |
| pKa (experimental range at 50 °C) | pKa₁: 3.6-4.1, pKa₂: 4.1-4.8 | [4] |
| Water Solubility (25 °C) | 1 g/L | [2] |
| Solubility in DMSO | 28 mg/mL (197.03 mM) | [1] |
Solubility in Polar Solvents
The solubility of cis,cis-muconic acid has been experimentally determined in various polar solvents at different temperatures. The molar fraction solubility (x) is presented in the table below.
| Temperature (K) | Water (x) | Ethanol (x) | 2-Propanol (x) | Acetic Acid (x) |
| 298.15 | 0.0013 | 0.0068 | 0.0031 | 0.0019 |
| 308.15 | 0.0018 | 0.0091 | 0.0042 | 0.0026 |
| 318.15 | 0.0025 | 0.0121 | 0.0056 | 0.0035 |
| 328.15 | 0.0034 | 0.0159 | 0.0074 | 0.0046 |
| 338.15 | 0.0046 | 0.0208 | 0.0098 | 0.0061 |
| 348.15 | 0.0063 | 0.0271 | 0.0128 | 0.0081 |
Data extracted from Scelfo, S., Pirone, R., & Russo, N. (2017). Solubility of Cis, Cis-muconic acid in various polar solvents from 298.15 K to 348.15 K. Iranian Journal of Chemistry and Chemical Engineering.
Thermodynamic Parameters of Dissolution
The dissolution of cis,cis-muconic acid in the studied polar solvents is an endothermic process. The apparent molar enthalpy (ΔH°sol) and molar entropy (ΔS°sol) of dissolution are provided below.
| Solvent | ΔH°sol (kJ/mol) | ΔS°sol (J/mol·K) |
| Water | 30.8 | 63.3 |
| Ethanol | 26.9 | 63.8 |
| 2-Propanol | 27.8 | 64.1 |
| Acetic Acid | 28.5 | 64.0 |
Data extracted from Scelfo, S., Pirone, R., & Russo, N. (2017). Solubility of Cis, Cis-muconic acid in various polar solvents from 298.15 K to 348.15 K. Iranian Journal of Chemistry and Chemical Engineering.
Stability and Reactivity
The stability of cis,cis-muconate is highly dependent on pH.[5][6][7]
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Alkaline Conditions: Under alkaline conditions, cis,cis-muconic acid is deprotonated to the corresponding muconate dianion. This dianion is stable for extended periods and does not readily isomerize.[6]
-
Acidic Conditions: In acidic solutions (pH below 7), cis,cis-muconic acid is prone to isomerization to its cis,trans isomer.[5][8] This isomerization can be triggered by heat and prolonged exposure to acidic environments.[5][8] The maximum rate of isomerization to cis,trans-muconic acid occurs between pH 3 and 5.[5] Further isomerization to the thermodynamically more stable trans,trans isomer can also occur, often catalyzed by factors such as heat, light, or catalysts like iodine.
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Lactonization: Prolonged heating under acidic conditions can also lead to intramolecular cyclization, forming muconolactone and its dilactone.[6]
Spectroscopic Properties
¹H NMR Spectroscopy
The ¹H NMR spectrum of cis,cis-muconic acid provides characteristic signals for its olefinic protons. In deuterated methanol (CD₃OD), the spectrum shows peaks around 5.97 ppm and 7.85 ppm.
UV-Visible Spectroscopy
The UV-visible absorption spectrum of cis,cis-muconic acid in thin films exhibits a characteristic peak at approximately 260 nm.[9]
Infrared (IR) Spectroscopy
The FTIR spectrum of cis,cis-muconic acid displays characteristic absorption bands for the following functional groups:
-
O-H stretching (carboxylic acid): A broad band in the region of 2500-3100 cm⁻¹.[9]
-
C=O stretching (carboxylic acid): A strong absorption band around 1680 cm⁻¹.[9]
-
C=C stretching (alkene): An absorption band around 1585 cm⁻¹.[9]
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol describes a general method for determining the acid dissociation constants (pKa) of dicarboxylic acids like cis,cis-muconic acid.
Materials:
-
cis,cis-Muconic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of cis,cis-muconic acid and dissolve it in deionized, degassed water to a known concentration (e.g., 1-10 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Initial Acidification: Acidify the solution to approximately pH 2 with the standardized HCl solution. This ensures that both carboxylic acid groups are fully protonated at the start of the titration.
-
Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.1 mL).
-
Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration until the pH reaches approximately 12. The titration curve will show two inflection points corresponding to the two pKa values. Due to the proximity of the pKa values for cis,cis-muconic acid, these inflection points may be close or appear as a single broader inflection.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the half-equivalence points. The first pKa (pKa₁) is the pH at which half of the first equivalent of NaOH has been added, and the second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points. Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.
Determination of Solubility
This protocol outlines a method for determining the solubility of cis,cis-muconic acid in a given solvent.
Materials:
-
cis,cis-Muconic acid
-
Solvent of interest (e.g., water, ethanol)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Sample Preparation: Add an excess amount of cis,cis-muconic acid to a known volume of the solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed to sediment the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of cis,cis-muconic acid using a pre-calibrated HPLC method.
-
Calculation: Calculate the solubility in units of g/L or mol/L based on the measured concentration and the dilution factor.
Role in Biological Pathways
cis,cis-Muconate is a central intermediate in the β-ketoadipate pathway, which is employed by various bacteria and fungi for the degradation of aromatic compounds such as catechol.
Caption: Enzymatic conversion of catechol to cis,cis-muconate and subsequent steps in the β-ketoadipate pathway.
Experimental and Logical Workflows
Workflow for pKa Determination
The logical workflow for determining the pKa of cis,cis-muconic acid is outlined below.
Caption: Workflow for the experimental determination of pKa values.
Logical Relationships of Chemical Properties
The chemical properties of cis,cis-muconate are interconnected and influence its behavior and applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. Showing Compound cis,cis-Muconic acid (FDB023893) - FooDB [foodb.ca]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in Muconic Acid Extraction Process [mdpi.com]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. researchgate.net [researchgate.net]
